An In-depth Technical Guide to 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
An In-depth Technical Guide to 3-Isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, a substituted pyrazole derivative. While a specific CAS number for this exact chemical structure is not readily found in public chemical databases, this guide synthesizes information from closely related analogs and established principles of pyrazole chemistry to offer valuable insights for research and development. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1]
Core Compound Identification and Structure
The nomenclature specifies a five-membered pyrazole ring with the following substituents:
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1-position: A methyl group.
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3-position: An isobutyl group.
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4-position: A nitro group.
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5-position: A carboxamide group.
The chemical structure can be visualized as follows:
Caption: Chemical structure of 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
Physicochemical and Safety Profile
Direct experimental data for the target compound is unavailable. However, data from its close structural analog, 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS: 139756-01-7) , provides a reliable estimation of its properties.[2][3] The primary structural difference is the substitution of a propyl group for an isobutyl group at the 3-position.
Table 1: Estimated Physicochemical Properties
| Property | Value (for propyl analog) | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₄O₃ | [3] |
| Molecular Weight | 212.21 g/mol | [3] |
| Density | 1.453 g/cm³ | [3] |
| Boiling Point | 334.56°C at 760 mmHg | [3] |
| Flash Point | 156.14°C | [3] |
| LogP | 1.60 | [3] |
| Melting Point | 138.2 - 139.5 °C | [2] |
| Physical Form | Solid, Crystalline |[2] |
Table 2: Hazard and Safety Information (based on propyl analog)
| Category | Information | Source |
|---|---|---|
| Hazard Statements | H302 (Harmful if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure), H412 (Harmful to aquatic life with long lasting effects). | [2] |
| Signal Word | Warning | [2] |
| Precautionary | P260 (Do not breathe dust), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment). | [2] |
| PPE | Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and handle with gloves. | [2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |[2] |
Synthesis and Methodology: A Proposed Pathway
The synthesis of substituted pyrazoles is a well-documented field, often relying on the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] The target molecule, 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, is a known intermediate in the synthesis of the PDE5 inhibitor Sildenafil, albeit with a propyl group instead of an isobutyl group.[5][6]
The following workflow outlines a scientifically robust, multi-step synthesis protocol adapted for the isobutyl-substituted target.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol Details:
Step 1 & 2: Synthesis of the Pyrazole Core (Intermediate B) The synthesis begins with the formation of a β-ketoester followed by cyclization.
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Rationale: The Knorr pyrazole synthesis provides a regioselective and high-yielding route to the desired 1,3,5-substituted pyrazole core. Using methylhydrazine directs the methyl group to the N1 position.
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Protocol:
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To a solution of sodium ethoxide in ethanol, slowly add a mixture of ethyl isovalerate and diethyl oxalate to perform a Claisen condensation, yielding the 1,3-dicarbonyl intermediate.
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Acidify the reaction mixture and then add methylhydrazine.
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Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting ethyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate, likely via column chromatography.
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Step 3: Nitration of the Pyrazole Ring (Intermediate C)
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Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution. A standard mixture of nitric and sulfuric acid is a potent nitrating agent for this transformation.
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Protocol:
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Dissolve Intermediate B in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-5°C) with an ice bath.
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Add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not rise significantly.
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Stir the reaction at low temperature for a specified duration.
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Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Filter, wash with cold water until neutral, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be used for purification.
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Step 4: Conversion to Carboxamide (Final Product)
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Rationale: The conversion of the ethyl ester at C5 to a primary carboxamide is typically achieved through ammonolysis.
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Protocol:
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Bubble ammonia gas through a solution of Intermediate C in a suitable solvent (e.g., methanol or ethanol) in a sealed pressure vessel.
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Alternatively, heat the ester in a solution of aqueous or alcoholic ammonia.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to induce crystallization of the product.
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Filter the solid, wash with a small amount of cold solvent, and dry to yield the final 3-isobutyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
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Relevance in Drug Discovery and Development
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide range of biological activities. The significance of the title compound and its analogs lies in their potential utility as both final drug candidates and critical intermediates.
Established Roles and Potential Applications:
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PDE5 Inhibition: The most direct application for the propyl analog is as a key intermediate in the multi-step synthesis of Sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for treating erectile dysfunction.[5][6] The isobutyl analog would be a direct precursor for a novel Sildenafil analog.
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Anticancer Therapies: Pyrazole carboxamides have been identified as potent activators of Pyruvate Kinase M2 (PKM2), an enzyme implicated in the altered metabolism of cancer cells (the Warburg effect).[7] PKM2 activation is a novel strategy being explored for anti-proliferation therapies.
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Metabolic Disease Modulation: Substituted pyrazole carboxamides have been discovered as potent antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] FXR antagonists are being investigated for conditions like cholestasis and metabolic disorders.
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Neurological Disorders: The pyrazole scaffold is also found in antagonists for dopamine D2-like receptors (D2, D3, D4), which are targets for treating neurological and psychiatric disorders.[8]
The diverse biological activities of this chemical class can be summarized as follows:
Sources
- 1. Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. watson-int.com [watson-int.com]
- 7. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
